Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl-
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Overview
Description
Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- is an organic compound with the molecular formula C7H6ClFO2S. This compound is characterized by the presence of a benzenesulfonyl group substituted with chlorine, a mercapto group, and a methyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- can be achieved through several methods. One common method involves the reaction of benzenesulfonyl chloride with appropriate reagents to introduce the chlorine, mercapto, and methyl groups. For example, the reaction of benzenesulfonyl chloride with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) can yield benzenesulfonyl fluoride derivatives .
Industrial Production Methods
In industrial settings, the production of benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The mercapto group can be oxidized to form sulfonic acids or reduced to form thiols.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Medicine: Investigated for its potential therapeutic applications, including the treatment of diseases involving excessive protease activity.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, forming a covalent acyl-enzyme complex that prevents substrate binding and subsequent proteolysis . This inhibition mechanism is crucial for its potential therapeutic applications in conditions like acute respiratory distress syndrome (ARDS).
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of benzenesulfonyl fluoride derivatives.
Benzenesulfonamide: Shares the sulfonyl group but differs in the substituents attached to the benzene ring.
Benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
Benzenesulfonyl fluoride, 3-chloro-4-mercapto-5-methyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the mercapto group allows for unique interactions with biological targets, while the sulfonyl fluoride group provides a reactive site for chemical modifications.
Properties
CAS No. |
35685-81-5 |
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Molecular Formula |
C7H6ClFO2S2 |
Molecular Weight |
240.7 g/mol |
IUPAC Name |
3-chloro-5-methyl-4-sulfanylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S2/c1-4-2-5(13(9,10)11)3-6(8)7(4)12/h2-3,12H,1H3 |
InChI Key |
NQUWYTKYVMZIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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